Methyl 6-methyl-1-benzothiophene-3-carboxylate

Description

Structural Characterization of Methyl 6-methyl-1-benzothiophene-3-carboxylate

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

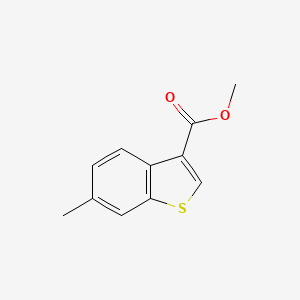

This compound exhibits a distinctive molecular architecture characterized by a fused benzothiophene ring system with two specific substituents positioned at strategic locations. The compound possesses the molecular formula C₁₁H₁₀O₂S and a molecular weight of 206.26 grams per mole, establishing its identity within the heterocyclic carboxylate ester family. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as this compound, which accurately reflects the positional relationships of its functional groups. The benzothiophene core consists of a benzene ring fused to a thiophene ring, creating a bicyclic aromatic system that serves as the structural foundation for the molecule.

The substitution pattern reveals a methyl group attached to the 6-position of the benzene ring portion of the benzothiophene system, while a methyl carboxylate group occupies the 3-position of the thiophene ring. This specific arrangement of substituents creates a unique electronic environment that influences the compound's chemical reactivity and physical properties. The sulfur atom within the thiophene ring contributes to the overall electron distribution and provides a heteroatomic center that can participate in various intermolecular interactions. The molecular geometry demonstrates planarity within the aromatic system, with the carboxylate group extending from the thiophene ring in a manner that maintains conjugation with the π-electron system.

Table 1: Fundamental Molecular Properties of this compound

Crystallographic Analysis and Solid-State Packing Interactions

Crystallographic investigations of benzothiophene derivatives, including related compounds to this compound, have provided valuable insights into solid-state molecular arrangements and intermolecular interactions. The crystal structure analysis reveals that benzothiophene carboxylate compounds typically adopt approximately planar conformations in the solid state, with the aromatic ring systems maintaining coplanarity that facilitates optimal π-π stacking interactions. These structural characteristics are crucial for understanding the compound's solid-state properties and its behavior in crystalline environments.

The solid-state packing interactions in benzothiophene carboxylate compounds are dominated by several types of intermolecular forces that contribute to crystal stability. Van der Waals interactions between the aromatic ring systems play a significant role in determining the overall crystal packing arrangement, with molecules often organizing in layers that maximize contact between π-electron systems. The presence of the sulfur atom within the thiophene ring introduces additional polarization effects that can influence the directionality of intermolecular interactions. Furthermore, the carboxylate functionality provides sites for potential hydrogen bonding interactions, particularly involving the carbonyl oxygen atoms that can serve as hydrogen bond acceptors.

The molecular conformation in the solid state demonstrates the influence of crystal packing forces on the overall three-dimensional structure. The benzothiophene core maintains its inherent planarity, while the methyl carboxylate group adopts orientations that optimize intermolecular contacts while minimizing steric repulsion. The crystal packing typically involves parallel stacking of molecules with optimal interplanar distances that balance attractive π-π interactions with repulsive forces. These packing arrangements contribute to the compound's physical properties, including melting point, solubility characteristics, and mechanical properties of the crystalline material.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum reveals distinct resonances that correspond to the various hydrogen environments present within the molecular structure. The aromatic protons of the benzothiophene system exhibit characteristic chemical shifts in the downfield region, typically appearing between 7.0 and 8.0 parts per million due to the deshielding effects of the aromatic π-electron system. The specific chemical shifts and coupling patterns provide information about the substitution pattern and the electronic environment surrounding each proton.

The methyl group attached to the benzene ring appears as a singlet in the aliphatic region of the spectrum, typically around 2.4 parts per million, reflecting its position adjacent to the aromatic system. The methyl carboxylate group generates two distinct resonances: the methoxy protons appear as a singlet around 3.9 parts per million, while the carbonyl carbon influences the surrounding electronic environment. The thiophene proton exhibits a characteristic chemical shift that reflects its position within the five-membered heterocyclic ring and its proximity to both the sulfur atom and the carboxylate substituent.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule. The aromatic carbon atoms exhibit chemical shifts characteristic of benzothiophene systems, with the carbon atoms bearing substituents showing altered chemical shifts that reflect the electronic effects of the attached groups. The carbonyl carbon of the carboxylate group appears significantly downfield, typically around 165 parts per million, confirming the presence of the ester functionality. The methyl carbon atoms appear in the aliphatic region with chemical shifts that correspond to their respective environments and substituent effects.

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts for Benzothiophene Carboxylate Systems

Infrared and Raman Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to the functional groups present in this compound. The carbonyl stretching vibration of the carboxylate ester group appears as a strong absorption band typically around 1700-1750 wavenumbers, providing definitive evidence for the presence of the ester functionality. This characteristic frequency reflects the C=O bond strength and is influenced by the conjugation effects with the adjacent aromatic system. The aromatic C=C stretching vibrations appear in the 1450-1650 wavenumbers region, exhibiting multiple bands that correspond to the various carbon-carbon double bonds within the benzothiophene ring system.

The C-H stretching vibrations provide additional structural information, with aromatic C-H stretches appearing around 3000-3100 wavenumbers and aliphatic C-H stretches from the methyl groups occurring at slightly lower frequencies around 2850-3000 wavenumbers. The sulfur-containing thiophene ring contributes characteristic vibrations that can be distinguished from purely carbocyclic aromatic systems. The C-S stretching vibrations typically appear in the 600-800 wavenumbers region, providing evidence for the presence of the sulfur heteroatom within the ring system.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and ring breathing modes that may be weak or absent in infrared spectra. The aromatic ring breathing modes appear as characteristic bands that reflect the symmetry and electronic structure of the benzothiophene system. The combination of infrared and Raman data provides a comprehensive vibrational fingerprint that can be used for compound identification and structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about molecular ion stability and fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the molecular weight of the compound, and serves as the base peak from which fragmentation patterns can be analyzed. The collision cross section data indicates specific values for different adduct ions, with the protonated molecular ion [M+H]⁺ showing a predicted collision cross section of approximately 137.1 Ų. Sodium adduct ions [M+Na]⁺ exhibit a collision cross section of 148.3 Ų, while potassium adducts [M+K]⁺ demonstrate values around 144.7 Ų.

The fragmentation patterns reveal characteristic losses that correspond to specific structural features of the molecule. Common fragmentations include the loss of the methoxy group (31 mass units) from the carboxylate functionality, resulting in the formation of the corresponding carboxylic acid derivative. The loss of carbon monoxide (28 mass units) from the carbonyl group represents another significant fragmentation pathway that reflects the ester functionality. Additional fragmentation involves the thiophene ring system, with potential losses related to sulfur-containing fragments and aromatic ring reorganizations.

Negative ion mode mass spectrometry provides complementary information, with deprotonated molecular ions [M-H]⁻ showing collision cross sections of approximately 141.9 Ų. The formation of formate adducts [M+HCOO]⁻ and acetate adducts [M+CH₃COO]⁻ demonstrates the compound's ability to form stable associations with anionic species, exhibiting collision cross sections of 156.5 Ų and 179.0 Ų respectively. These data provide valuable information for analytical method development and compound identification in complex mixtures.

Table 3: Mass Spectrometric Collision Cross Section Data for this compound

| Adduct Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 193.03178 | 137.1 | |

| [M+Na]⁺ | 215.01372 | 148.3 | |

| [M+K]⁺ | 230.98766 | 144.7 | |

| [M-H]⁻ | 191.01722 | 141.9 | |

| [M+HCOO]⁻ | 237.02270 | 156.5 |

Computational Chemistry Studies

Density Functional Theory Optimization

Density Functional Theory calculations provide detailed insights into the electronic structure and geometric optimization of this compound. Computational studies have demonstrated that benzothiophene derivatives adopt optimized geometries that maintain planarity within the aromatic ring system while allowing for rotation around single bonds connecting substituent groups. The calculated bond lengths and angles reflect the influence of the sulfur heteroatom on the overall molecular geometry, with C-S bond lengths typically showing values consistent with aromatic character within the thiophene ring.

The electronic structure calculations reveal important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which influence the compound's chemical reactivity and electronic properties. The molecular orbital distributions demonstrate significant π-electron delocalization throughout the benzothiophene system, with contributions from both the benzene and thiophene rings. The presence of the carboxylate group introduces additional orbital interactions that can affect the overall electronic structure and influence chemical behavior.

Natural Bond Orbital analysis provides insights into the resonance interactions and electron donation patterns within the molecule. The calculations indicate that π→π* and n→π* interactions play crucial roles in stabilizing the ground state configuration, with these resonance effects contributing to the overall molecular stability. The hardness and electrodonating power indices calculated from Density Functional Theory data provide quantitative measures of the compound's chemical reactivity and electron-donating capability.

Properties

IUPAC Name |

methyl 6-methyl-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-7-3-4-8-9(11(12)13-2)6-14-10(8)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZALJLQGPRFWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CS2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801247623 | |

| Record name | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82787-85-7 | |

| Record name | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82787-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methyl-1-benzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methyl-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 6-methyl-1-benzothiophene-3-carboxylate has been investigated for its potential in several scientific domains:

Organic Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules and heterocyclic compounds, making it valuable for chemists seeking to design novel materials.

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent .

- Anticancer Activity: Preliminary investigations into its anticancer properties indicate that it may induce apoptosis in cancer cells, particularly in breast cancer models .

Medicinal Chemistry

The compound is being explored as a precursor for developing pharmaceutical agents targeting diseases such as cancer and infections. Its ability to interact with biological targets like enzymes and receptors makes it a candidate for drug development .

Industrial Applications

In industry, this compound is utilized in producing dyes and pigments due to its stable chemical properties. Its derivatives are also employed in synthesizing specialty chemicals that require specific functional groups.

Case Study 1: Antimicrobial Activity

A study published in Biorxiv demonstrated the antimicrobial efficacy of this compound against several pathogenic strains. The compound was tested at various concentrations, revealing significant inhibition zones compared to control samples .

Case Study 2: Anticancer Properties

Research conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability. The compound's IC50 value was determined to be around 23.2 µM, indicating its potential as an apoptosis-inducing agent .

Mechanism of Action

The mechanism of action of methyl 6-methyl-1-benzothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The benzothiophene core can mimic natural substrates or inhibitors, leading to the modulation of biological pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

3-Methylbenzothiophene: A structurally related compound with similar chemical properties.

Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:

5-Fluoro-3-methyl-1-benzothiophene 1,1-dioxide: A fluorinated analog with unique electronic properties.

Uniqueness: Methyl 6-methyl-1-benzothiophene-3-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl and carboxylate groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

Methyl 6-methyl-1-benzothiophene-3-carboxylate (MMBTC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

MMBTC features a benzothiophene core, which is known for its diverse biological activities. The compound can be synthesized through various methods, with the Gewald reaction being one of the most common approaches. This reaction involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base, leading to the formation of benzothiophene derivatives.

Common Synthesis Routes

| Synthesis Method | Description |

|---|---|

| Gewald Reaction | Condensation of ketones/aldehydes with thiocarbonyl compounds. |

| Microwave-Assisted Synthesis | Rapid and efficient method for producing thiophene derivatives . |

Biological Activities

MMBTC has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that MMBTC exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further research in antibiotic development .

- Anticancer Potential : The compound's structural features allow it to interact with biological targets such as enzymes and receptors, which may lead to anticancer effects. Research indicates that benzothiophene derivatives can inhibit cancer cell proliferation .

- Mechanism of Action : The mechanism by which MMBTC exerts its biological effects is believed to involve modulation of specific biological pathways through interaction with enzymes and receptors. The benzothiophene core can mimic natural substrates or inhibitors, influencing various cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activity of MMBTC and related compounds:

- Antimicrobial Activity : A study evaluated the antibacterial efficacy of MMBTC against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its use as an antimicrobial agent .

- Anticancer Activity : In vitro assays demonstrated that MMBTC could inhibit the growth of cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. For instance, related compounds have shown IC50 values ranging from 2.20 μM to 5.86 μM against various cancer cell lines .

- Pharmacological Studies : Research has highlighted the potential for MMBTC to serve as a precursor for developing pharmaceutical agents targeting diseases such as cancer and infections. Its unique substitution pattern enhances solubility and interaction with biological targets .

Comparative Analysis with Related Compounds

To understand the uniqueness of MMBTC, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | IC50/EC50 Values |

|---|---|---|

| 3-Methylbenzothiophene | Moderate anticancer activity | Varies by study |

| Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Antimicrobial and anticancer properties | Not specified |

| 5-Fluoro-3-methyl-1-benzothiophene 1,1-dioxide | Unique electronic properties; potential anticancer activity | Not specified |

Q & A

Q. What are the common synthetic routes for Methyl 6-methyl-1-benzothiophene-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via acylation or esterification of benzothiophene precursors. For example, describes the use of anhydrides (e.g., succinic anhydride) under reflux conditions in dry dichloromethane (CH₂Cl₂) with nitrogen protection to prevent oxidation. Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of anhydride), reaction time (overnight reflux), and purification via reverse-phase HPLC with methanol-water gradients . Yield improvements (e.g., 67%) are achieved by controlling reaction temperature and solvent purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C=C, ~1600 cm⁻¹) stretches. Nuclear Magnetic Resonance (¹H/¹³C NMR) reveals the ester methyl group (δ ~3.8–4.0 ppm in ¹H; δ ~50–55 ppm in ¹³C) and benzothiophene ring protons (δ ~6.5–7.5 ppm in ¹H). Mass spectrometry (MS) confirms molecular weight via [M+H]+ or [M+Na]+ ions. provides detailed NMR assignments for analogous compounds, including tert-butyl substituents and cyclohexene moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

Contradictions in X-ray diffraction data (e.g., thermal motion, disorder) are addressed using software like SHELXL ( ), which refines structures against high-resolution data. For example, highlights the use of SHELX for resolving hydrogen bonding ambiguities in benzothiazole derivatives. Multi-temperature crystallography or twinning corrections (via SHELXPRO) improve accuracy . Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency between solution and solid-state structures.

Q. What methodologies are recommended for analyzing hydrogen bonding patterns in benzothiophene-based crystals, and how do these interactions influence molecular packing?

Hydrogen bonding can be systematically analyzed using graph set notation ( ), which categorizes patterns (e.g., chains, rings) based on donor-acceptor distances and angles. For this compound, carboxylate groups often form R₂²(8) motifs with amine/amide partners, influencing layer-like packing. Software like Mercury (CCDC) visualizes these networks, while SHELXD ( ) assists in phase determination for charge density studies .

Q. How can ring puckering parameters be quantified for the benzothiophene moiety in this compound derivatives?

Cremer-Pople puckering coordinates ( ) define out-of-plane displacements using Cartesian coordinates from crystallography. For five-membered rings, parameters like total puckering amplitude (Q) and phase angle (φ) are calculated. Software like WinGX ( ) automates this analysis, enabling comparison of conformational flexibility across derivatives. For example, substituents at the 6-methyl position may sterically constrain puckering .

Methodological Recommendations

- Crystallography : Use SHELXTL (Bruker AXS) or ORTEP-3 () for structure visualization and refinement .

- Data Validation : Cross-check crystallographic data (e.g., R-factors) with spectroscopic results to resolve discrepancies.

- Synthetic Reproducibility : Document reaction conditions (solvent purity, inert atmosphere) as in to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.